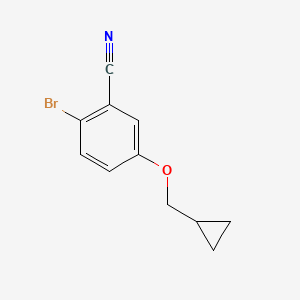![molecular formula C12H9N3O B15356148 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)
2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is a heterocyclic organic compound belonging to the oxazolo[5,4-b]pyridine family. This compound features a phenyl group attached to the oxazolo[5,4-b]pyridine core, which is a fused bicyclic structure containing both oxygen and nitrogen atoms. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including medicinal chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine typically involves multiple steps, starting with the construction of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with phenyl isocyanates or phenyl carbonyl chlorides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives of this compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound has shown promise as a lead structure for the development of new pharmaceuticals. Its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, have been investigated in preclinical studies.
Biology: In biological research, 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine has been used as a tool to study cellular processes and signaling pathways. Its interactions with various biomolecules have provided insights into its potential therapeutic applications.
Materials Science: The compound's unique structural features make it suitable for the design of advanced materials, such as organic semiconductors and sensors. Its incorporation into polymers and nanomaterials has been explored for various technological applications.
Wirkmechanismus
The mechanism by which 2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation and induce apoptosis through modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(Substituted phenyl) oxazolo[4,5-b]pyridine
Thiazolo[5,4-b]pyridine derivatives
2-(Pyridin-2-yl) pyrimidine derivatives
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |
InChI |
InChI=1S/C12H9N3O/c13-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI-Schlüssel |
KCRQKKHGNVTEJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
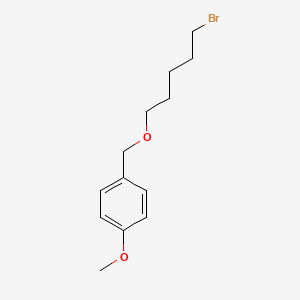
![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
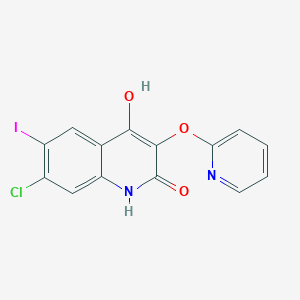
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
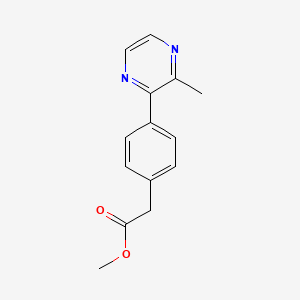
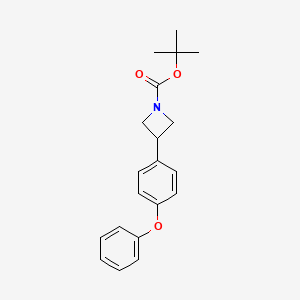
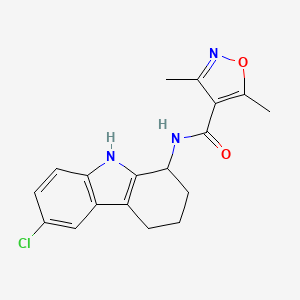
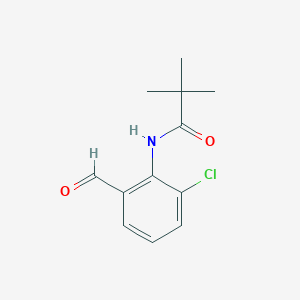
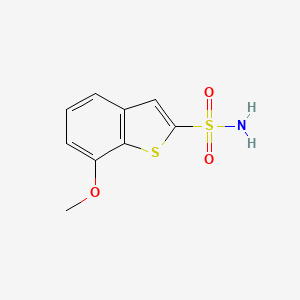
![8-(1-Methylindazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15356147.png)
